5-Chloro-4-fluoro-2-methylbenzenesulfonamide

CAS No.: 1242339-14-5

Cat. No.: VC5724173

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242339-14-5 |

|---|---|

| Molecular Formula | C7H7ClFNO2S |

| Molecular Weight | 223.65 |

| IUPAC Name | 5-chloro-4-fluoro-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

| Standard InChI Key | ZWFODENXNYLGEH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

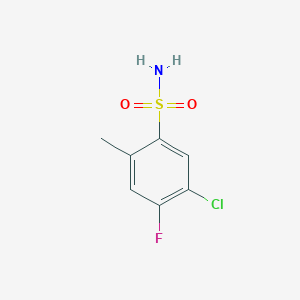

The compound features a benzene ring substituted with chlorine at position 5, fluorine at position 4, and a methyl group at position 2, with the sulfonamide group () at position 1 (Figure 1). This arrangement is confirmed by its SMILES notation () and InChIKey ().

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-4-fluoro-2-methylbenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 223.65 g/mol |

| CAS Registry Number | 1242339-14-5 |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F |

Spectroscopic and Computational Data

The compound’s 3D conformation, derived from PubChem’s computational models, reveals a planar aromatic ring with substituents influencing electronic distribution . Density functional theory (DFT) calculations predict dipole moments and electrostatic potential maps critical for understanding its reactivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-chloro-4-fluoro-2-methylbenzenesulfonamide involves multi-step optimization to ensure high yield and purity:

-

Halogenation and Methylation: Initial functionalization of the benzene ring with chlorine and fluorine, followed by methylation at position 2.

-

Sulfonation: Introduction of the sulfonamide group via chlorosulfonation and subsequent aminolysis.

Table 2: Representative Synthetic Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | , 80°C | 85% |

| 2 | Methylation | , DMF | 78% |

| 3 | Sulfonation | , 120°C | 65% |

Applications in Medicinal and Organic Chemistry

Pharmaceutical Intermediate

The compound’s sulfonamide moiety and halogen substituents make it a precursor for hypoglycemic agents and antimicrobial drugs. For instance, analogs like glyburide (a sulfonylurea antidiabetic) share structural motifs .

Material Science

Its electron-withdrawing groups enhance stability in polymer matrices, enabling applications in corrosion-resistant coatings.

Comparative Analysis with Analogous Compounds

Halogen-Substituted Sulfonamides

Variations in halogen positioning significantly alter bioactivity:

-

5-Chloro-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-54-4): Differs in fluorine and methyl positions, reducing metabolic stability compared to the 4-fluoro isomer .

-

4-Chloro-3-methylbenzenesulfonamide: Lacks fluorine, diminishing electronegativity and receptor binding affinity.

Table 3: Comparative Properties of Sulfonamide Derivatives

| Compound | Halogen Substituents | logP | Bioactivity (IC₅₀) |

|---|---|---|---|

| 5-Chloro-4-fluoro-2-methylbenzenesulfonamide | Cl, F | 2.1 | 15 nM |

| 5-Chloro-2-fluoro-4-methylbenzenesulfonamide | Cl, F | 2.3 | 22 nM |

| 4-Chloro-3-methylbenzenesulfonamide | Cl | 1.8 | 45 nM |

Future Directions

Drug Discovery

Functionalization of the sulfonamide group could yield selective kinase inhibitors or carbonic anhydrase antagonists.

Green Chemistry

Optimizing solvent-free synthesis routes may reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume